3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one
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Overview
Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolin-2-one Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Hydroxy Group: Hydroxylation reactions using oxidizing agents.
Attachment of the 2-(2-methoxyphenoxy)ethyl Group: This can be done via etherification reactions using 2-(2-methoxyphenoxy)ethanol and suitable coupling agents.
Addition of the 2-oxopropyl Group: This step may involve acylation reactions using propionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indolin-2-one derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the hydroxy, methoxyphenoxy, and oxopropyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(2-phenoxyethyl)-3-(2-oxopropyl)indolin-2-one
- 3-Hydroxy-1-(2-(2-hydroxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one
- 3-Hydroxy-1-(2-(2-chlorophenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Uniqueness
The unique combination of functional groups in 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one may confer distinct biological activities and chemical reactivity compared to its analogs. The methoxy group, in particular, can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-14(22)13-20(24)15-7-3-4-8-16(15)21(19(20)23)11-12-26-18-10-6-5-9-17(18)25-2/h3-10,24H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOSRYBJOFYBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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